N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Description
N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS: 1219964-22-3) is a halogenated diamine derivative with a molecular formula of C₁₁H₁₉BrClN₃ and a molecular weight of 308.65 g/mol . Its structure comprises a 5-bromo-4-methylpyridinyl group linked to a dimethylpropanediamine backbone, with a hydrochloride counterion. This compound is classified as an IRRITANT, necessitating careful handling .
Properties
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3.ClH/c1-9-7-11(14-8-10(9)12)13-5-4-6-15(2)3;/h7-8H,4-6H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHGWPFEQGHNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, with the CAS number 1219964-22-3, is a compound of interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉BrClN₃ |
| Molecular Weight | 308.64 g/mol |
| CAS Number | 1219964-22-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
Anticancer Activity
Recent studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
Neuroprotective Effects
In animal models, this compound has been observed to exhibit neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal tissues, suggesting a role in treating neurodegenerative diseases.
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effect of this compound on MCF-7 and MDA-MB-231 cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for MCF-7 cells.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test, alongside reduced levels of amyloid-beta plaques.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to three key analogs (Table 1), highlighting structural differences and their implications:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride | 1219964-22-3 | C₁₁H₁₉BrClN₃ | 308.65 | 5-Bromo-4-methylpyridinyl; dimethylpropanediamine backbone |
| N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride | 1220029-23-1 | C₁₀H₁₇BrClN₃ | 294.62 | 5-Bromopyridinyl (no methyl group) |
| N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride | 1220037-84-2 | C₁₁H₁₆Cl₂F₃N₃ | 318.17 | 3-Chloro-5-(trifluoromethyl)pyridinyl; increased halogenation and electron-withdrawing groups |
| N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride | 1220017-46-8 | C₁₀H₁₇Cl₂N₅ | 286.18 | Pyrazinyl ring (6-chloro substitution) instead of pyridinyl |
Key Observations :
- Halogenation Effects : The trifluoromethyl and chloro substituents in CAS 1220037-84-2 introduce strong electron-withdrawing effects, which may alter reactivity in coupling reactions or binding affinity in drug design .
- Ring System Differences : The pyrazinyl analog (CAS 1220017-46-8) replaces pyridine with a diazine ring, likely affecting hydrogen bonding and solubility due to additional nitrogen atoms .
Preparation Methods
Continuous Fixed-Bed Process Using Acrylonitrile and Dimethylamine
One of the most efficient and industrially scalable methods for preparing N,N-dimethyl-1,3-propanediamine is a continuous fixed-bed catalytic hydrogenation process starting from acrylonitrile and dimethylamine.
| Parameter | Range/Value | Notes |
|---|---|---|
| Molar ratio (Dimethylamine : Acrylonitrile) | 10:1 to 1:1 | Optimal around 1:1 for conversion |
| Reaction temperature | 10–120 °C | Typical around 30 °C |
| Reaction pressure (Step 1) | 0.1–8.0 MPa | For formation of dimethylaminopropionitrile |
| Space velocity (Step 1) | 0.1–10 h⁻¹ | Volume-based flow rate |
| Hydrogenation pressure (Step 2) | 2–12 MPa | Using Raney-Ni catalyst |
| Hydrogenation temperature (Step 2) | 10–200 °C | Typically ~90 °C |
| Space velocity (Step 2) | 0.1–4 h⁻¹ | For hydrogenation step |
| Catalyst | Raney-Nickel | Supported with 0.1–40% alkaline alcohol co-catalyst (NaOH, KOH, CsOH, LiOH in methanol/ethanol/water) |
- Step 1: Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor to form dimethylaminopropionitrile with >99.5% conversion and selectivity.
- Step 2: The crude dimethylaminopropionitrile is directly fed into a second fixed-bed reactor without purification, where it undergoes hydrogenation over Raney-Nickel catalyst in the presence of an alkaline co-catalyst to yield N,N-dimethyl-1,3-propanediamine with yields ≥98%.
This continuous process is noted for its simplicity, high selectivity, low energy consumption, and suitability for large-scale production.
Alternative Batch Hydrogenation Method
An earlier batch method involves hydrogenation of acrylonitrile and dimethylamine in a stirred kettle reactor with Raney-Ni catalyst under caustic aqueous conditions at about 3 MPa and 90 °C, achieving approximately 93% yield. However, this method suffers from back-mixing and lower selectivity, making it less favorable for scale-up.
The introduction of the 5-bromo-4-methyl-2-pyridinyl group onto the propanediamine backbone typically involves N-alkylation or condensation reactions using appropriately brominated pyridine derivatives.
Synthesis of Brominated Pyridine Precursors
Bromination of methyl-substituted pyridine rings is achieved using bromine or other brominating agents under controlled conditions to selectively introduce bromine at the 5-position. The methyl group at the 4-position remains intact due to steric and electronic effects.
Coupling with N,N-Dimethyl-1,3-propanediamine
The brominated pyridine intermediate is then reacted with N,N-dimethyl-1,3-propanediamine via nucleophilic substitution or reductive amination strategies:
- N-Alkylation: The brominated pyridine bearing a suitable leaving group (e.g., halogen) undergoes nucleophilic substitution with the amine nitrogen of the propanediamine.
- Reductive Amination: Aldehyde-functionalized bromopyridine derivatives can be condensed with the diamine in the presence of reducing agents (e.g., NaBH4) to form the secondary amine linkage.
These methods are supported by analogous synthetic routes reported for related brominated pyridinyl-propanediamine compounds.
Formation of Hydrochloride Salt
The free base of N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the stable hydrochloride salt form suitable for isolation and characterization.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| 1. Formation of dimethylaminopropionitrile | Michael addition (fixed-bed) | Dimethylamine + Acrylonitrile, 10–120 °C, 0.1–8 MPa | >99.5% conversion/selectivity | Continuous fixed-bed reactor preferred |
| 2. Hydrogenation to N,N-dimethyl-1,3-propanediamine | Catalytic hydrogenation | Raney-Ni, 2–12 MPa H2, alkaline alcohol co-catalyst | ≥98% yield | Continuous fixed-bed hydrogenation |
| 3. Bromination of 4-methylpyridine | Electrophilic aromatic substitution | Bromine, controlled temperature | Selective 5-bromo substitution | Precursor for coupling |
| 4. Coupling with diamine | N-alkylation or reductive amination | Bromopyridine derivative + N,N-dimethyl-1,3-propanediamine | Moderate to high yield | Reaction conditions optimized per substrate |
| 5. Salt formation | Acid-base reaction | HCl in ethanol or ether | High yield | Produces hydrochloride salt |
Research Findings and Optimization Notes
- The continuous fixed-bed process for producing the diamine intermediate is superior in terms of yield, selectivity, and scalability compared to batch methods.
- The use of alkaline co-catalysts in hydrogenation significantly enhances catalyst activity and product yield.
- Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions on the pyridine ring.
- Coupling reactions benefit from microwave-assisted protocols and optimized solvent systems to improve yields and reduce reaction times, as demonstrated in related analog syntheses.
- Purification of final hydrochloride salt is typically achieved by crystallization, ensuring high purity for subsequent applications.
Q & A
Q. What are the optimal synthetic routes for N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis of brominated pyridine derivatives often involves multi-step reactions. For example, the reductive amination of 5-bromo-4-methyl-2-pyridinecarbaldehyde with N3,N3-dimethyl-1,3-propanediamine under controlled pH (e.g., sodium cyanoborohydride in methanol at reflux) is a plausible route . Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% theoretical values). Residual solvents should be quantified via GC-MS, adhering to ICH guidelines.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the dimethylamino group (δ ~2.2 ppm for N(CH3)2) and pyridine ring protons (δ ~7.5–8.5 ppm) .
- FTIR : Validate amine N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯Cl in hydrochloride salts) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or ligand-binding studies?
- Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP with 6-31G* basis sets) can model charge distribution on the pyridine ring and bromine’s electrophilic susceptibility . Solvent effects (PCM model) refine reaction barriers for SNAr mechanisms. For ligand-binding predictions, molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies key interactions (e.g., halogen bonding via Br) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4, 25°C) to minimize variability .
- Orthogonal assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-validate inhibition .
- Structural analysis : Perform co-crystallization with target enzymes to confirm binding modes and rule off-target effects .
Experimental Design Considerations
Q. What strategies optimize the compound’s stability in aqueous buffers for long-term biochemical studies?
- Methodological Answer :
- pH control : Maintain buffers at pH 4–6 to prevent hydrolysis of the dimethylamino group.
- Lyophilization : Store as a hydrochloride salt to enhance shelf life (≤ -20°C, desiccated) .
- Chelating agents : Add EDTA (1 mM) to mitigate metal-catalyzed degradation .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Substitute Br with Cl, CF3, or H to probe electronic effects .
- Side-chain variations : Replace dimethylamino with pyrrolidino or morpholino groups to assess steric impact .
- High-throughput screening : Use parallel synthesis (96-well plates) and robotic liquid handling to generate libraries .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the pyridine ring protons?
- Methodological Answer :
- Dynamic effects : Rotameric equilibria in the propanediamine chain can cause splitting. Use variable-temperature NMR (VT-NMR) to confirm (e.g., coalescence at 60°C) .
- Impurity interference : Residual starting materials (e.g., 5-bromo-4-methylpyridine) may overlap signals. Purify via flash chromatography (SiO2, CH2Cl2:MeOH 9:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
